molecular formula C19H22N2O5S B2720794 N-(2,4-DIMETHOXYPHENYL)-N'-{2-HYDROXY-2-[4-(METHYLSULFANYL)PHENYL]ETHYL}ETHANEDIAMIDE CAS No. 1448028-62-3

N-(2,4-DIMETHOXYPHENYL)-N'-{2-HYDROXY-2-[4-(METHYLSULFANYL)PHENYL]ETHYL}ETHANEDIAMIDE

Cat. No.: B2720794
CAS No.: 1448028-62-3
M. Wt: 390.45
InChI Key: XTUWPEIJXMFIED-UHFFFAOYSA-N
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Description

N-(2,4-DIMETHOXYPHENYL)-N'-{2-HYDROXY-2-[4-(METHYLSULFANYL)PHENYL]ETHYL}ETHANEDIAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes both dimethoxyphenyl and hydroxyphenyl groups, making it an interesting subject for research in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-DIMETHOXYPHENYL)-N'-{2-HYDROXY-2-[4-(METHYLSULFANYL)PHENYL]ETHYL}ETHANEDIAMIDE typically involves multiple steps, starting with the preparation of the intermediate compounds One common method involves the reaction of 2,4-dimethoxybenzaldehyde with a suitable amine to form an imine intermediate This intermediate is then reacted with oxalyl chloride to form the oxalamide structure

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-DIMETHOXYPHENYL)-N'-{2-HYDROXY-2-[4-(METHYLSULFANYL)PHENYL]ETHYL}ETHANEDIAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the oxalamide group to amines or other reduced forms.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.

Scientific Research Applications

N-(2,4-DIMETHOXYPHENYL)-N'-{2-HYDROXY-2-[4-(METHYLSULFANYL)PHENYL]ETHYL}ETHANEDIAMIDE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which N-(2,4-DIMETHOXYPHENYL)-N'-{2-HYDROXY-2-[4-(METHYLSULFANYL)PHENYL]ETHYL}ETHANEDIAMIDE exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. Pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • N1-(2,4-dimethoxyphenyl)-N2-(2-hydroxyphenyl)oxalamide
  • N1-(2,4-dimethoxyphenyl)-N2-(2-(4-methylthio)phenyl)oxalamide
  • N1-(2,4-dimethoxyphenyl)-N2-(2-hydroxy-2-phenylethyl)oxalamide

Uniqueness

N-(2,4-DIMETHOXYPHENYL)-N'-{2-HYDROXY-2-[4-(METHYLSULFANYL)PHENYL]ETHYL}ETHANEDIAMIDE is unique due to the presence of both hydroxy and methylthio groups, which confer distinct chemical and biological properties. These functional groups enhance the compound’s reactivity and potential interactions with biological targets, making it a valuable subject for research and application.

Properties

IUPAC Name

N'-(2,4-dimethoxyphenyl)-N-[2-hydroxy-2-(4-methylsulfanylphenyl)ethyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O5S/c1-25-13-6-9-15(17(10-13)26-2)21-19(24)18(23)20-11-16(22)12-4-7-14(27-3)8-5-12/h4-10,16,22H,11H2,1-3H3,(H,20,23)(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTUWPEIJXMFIED-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)C(=O)NCC(C2=CC=C(C=C2)SC)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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